molecular formula C15H12N2OS2 B3045283 Benzamide, N-[2-(methylthio)-6-benzothiazolyl]- CAS No. 104208-19-7

Benzamide, N-[2-(methylthio)-6-benzothiazolyl]-

Cat. No. B3045283
CAS RN: 104208-19-7
M. Wt: 300.4 g/mol
InChI Key: XCNRTFOFVUJVTG-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular weight of Benzamide, N-[2-(methylthio)-6-benzothiazolyl]- is 300.4 and its molecular formula is C15H12N2OS2 . The Benzamide, N-(6-methyl-2-benzothiazolyl)- molecule contains a total of 33 bond(s) There are 21 non-H bond(s), 17 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 16 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), 1 secondary amide(s) (aromatic) and 1 Thiazole(s) .


Chemical Reactions Analysis

Benzamide compounds have been widely used in medical, industrial, biological and potential drug industries . They have shown anti-inflammatory properties and have been used in drug discovery .


Physical And Chemical Properties Analysis

Benzamide, N-[2-(methylthio)-6-benzothiazolyl]- appears as a white solid in powdered form, while in crystalline form, it appears as colourless crystals . It is slightly soluble in water, and soluble in many organic solvents .

Mechanism of Action

The mechanism of action of Benzamide, N-[2-(methylthio)-6-benzothiazolyl]- is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, which is a form of programmed cell death. In biochemistry, Benzamide, N-[2-(methylthio)-6-benzothiazolyl]- binds to proteins and nucleic acids, resulting in a change in their fluorescence properties. This property has been used for the detection of biomolecules in various biological systems.
Biochemical and Physiological Effects
Benzamide, N-[2-(methylthio)-6-benzothiazolyl]- has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. In addition, this compound has been shown to bind to proteins and nucleic acids, resulting in a change in their fluorescence properties. In vivo studies have not been conducted to investigate the physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the advantages of Benzamide, N-[2-(methylthio)-6-benzothiazolyl]- is its ability to inhibit the growth of cancer cells in vitro. This property makes it a potential candidate for the development of anticancer drugs. In addition, this compound has been shown to be a useful fluorescent probe for the detection of biomolecules in biological systems.
One of the limitations of this compound is its low solubility in water, which makes it difficult to use in aqueous solutions. In addition, the mechanism of action of this compound is not fully understood, which limits its potential applications in various fields of science.

Future Directions

There are several future directions for the research on Benzamide, N-[2-(methylthio)-6-benzothiazolyl]-. One of the potential directions is the development of novel anticancer drugs based on the structure of this compound. In addition, further studies are needed to understand the mechanism of action of this compound and its potential applications in biochemistry and materials science. Furthermore, the synthesis of new derivatives of this compound with improved solubility and biological activity is an area of future research.

Scientific Research Applications

Benzamide, N-[2-(methylthio)-6-benzothiazolyl]- has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, Benzamide, N-[2-(methylthio)-6-benzothiazolyl]- has been used as a fluorescent probe for the detection of proteins and nucleic acids. In materials science, this compound has been used as a starting material for the synthesis of various organic compounds, including polymers and dendrimers.

Safety and Hazards

The safety data sheet for Benzamide indicates that it is harmful if swallowed and is suspected of causing genetic defects . It is recommended to obtain special instructions before use, do not handle until all safety precautions have been read and understood, use personal protective equipment as required, and wash face, hands and any exposed skin thoroughly after handling .

properties

IUPAC Name

N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS2/c1-19-15-17-12-8-7-11(9-13(12)20-15)16-14(18)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNRTFOFVUJVTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359324
Record name Benzamide, N-[2-(methylthio)-6-benzothiazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

104208-19-7
Record name Benzamide, N-[2-(methylthio)-6-benzothiazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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